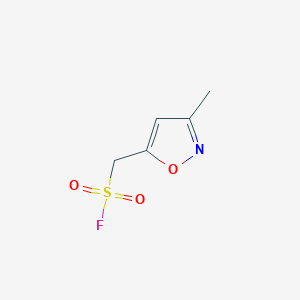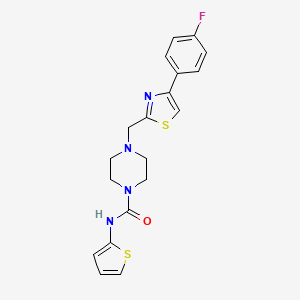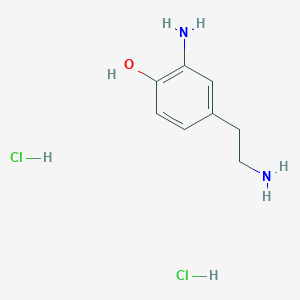![molecular formula C27H25N5O3S B2797886 N-(3-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1111039-13-4](/img/no-structure.png)
N-(3-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Inotropic Effects in Cardiac Function
Research on compounds structurally related to N-(3-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide has explored their potential inotropic effects on cardiac function. Studies involving derivatives of [1,2,4]triazolo[4,3-a]quinazoline, such as PHR0007, demonstrated significant positive inotropic activity in isolated rabbit heart preparations. These compounds were found to increase atrial pulse pressure and stroke volume, suggesting a potential application in the treatment of heart conditions requiring enhanced cardiac output. The mechanism of action appears to involve the PDE-cAMP-PKA signaling pathway, highlighting the role of these compounds in modulating cardiac contractility (Lan, Piao, & Cui, 2009).
Anticancer Activity
The triazoloquinazolinone derivatives have also been investigated for their anticancer properties. A series of compounds including 1,2,4-triazolo[4,3-a]-quinoline derivatives were synthesized and assessed for their efficacy against various cancer cell lines. Some derivatives demonstrated significant cytotoxicity, particularly against human neuroblastoma and colon carcinoma cell lines, indicating their potential as novel anticancer agents. The structural features of these compounds, including the triazoloquinazoline core, contribute to their activity, suggesting a promising area for the development of new therapeutic options for cancer treatment (Reddy et al., 2015).
Synthesis and Chemical Characterization
Efforts to synthesize and characterize novel [1,2,4]triazolo[4,3-a]quinazoline derivatives have provided valuable insights into their chemical properties and potential applications. These include the development of efficient synthetic routes, understanding their physicochemical properties, and evaluating their biological activities. The structural versatility of these compounds allows for the exploration of a wide range of biological activities, making them a valuable subject for ongoing research in medicinal chemistry (El‐Hiti, 1997).
Quality Control and Pharmaceutical Development
The development of quality control methods for compounds such as 4-benzyl-1-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-4-oxobutyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one underscores the importance of ensuring the purity and efficacy of potential pharmaceutical agents. These methods are crucial for advancing the lead compounds through the drug development pipeline, ensuring their safety, and determining their suitability for further in-depth studies and potential therapeutic use (Danylchenko et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide involves the condensation of 3-methoxybenzaldehyde with 2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetic acid, followed by reduction and acetylation of the resulting intermediate.", "Starting Materials": [ "3-methoxybenzaldehyde", "2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetic acid", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Condensation of 3-methoxybenzaldehyde with 2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetic acid in methanol with the addition of pyridine as a catalyst to form the intermediate N-(3-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetohydrazide.", "Step 2: Reduction of the intermediate with sodium borohydride in methanol to form N-(3-methoxybenzyl)-2-((5-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetohydrazide.", "Step 3: Acetylation of the intermediate with acetic anhydride in diethyl ether with the addition of pyridine as a catalyst to form N-(3-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide.", "Step 4: Purification of the final product by recrystallization from a suitable solvent and characterization by spectroscopic techniques.", "Step 5: Formation of the hydrochloride salt of the final product by treatment with hydrochloric acid in methanol followed by neutralization with sodium hydroxide." ] } | |
CAS番号 |
1111039-13-4 |
分子式 |
C27H25N5O3S |
分子量 |
499.59 |
IUPAC名 |
N-[(3-methoxyphenyl)methyl]-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H25N5O3S/c1-35-21-11-7-10-20(16-21)17-28-24(33)18-36-27-30-29-26-31(15-14-19-8-3-2-4-9-19)25(34)22-12-5-6-13-23(22)32(26)27/h2-13,16H,14-15,17-18H2,1H3,(H,28,33) |
SMILES |
COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2797804.png)
![4-[benzyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2797807.png)
![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)methoxy]chromen-4-one](/img/structure/B2797808.png)


![N-(4-fluorophenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2797813.png)
![(4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2797815.png)
![2-(4-Chlorophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2797818.png)
![5-Bromo-2-fluoro-4-[1-(methoxymethoxy)ethyl]benzaldehyde](/img/structure/B2797819.png)
![N-[(5-Oxo-7,8-dihydro-6H-quinolin-2-yl)methyl]prop-2-enamide](/img/structure/B2797821.png)

